molecular formula C14H21N3O4S B2842155 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1448077-61-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2842155
CAS No.: 1448077-61-9
M. Wt: 327.4
InChI Key: PTLFOGXWJAGTBK-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves several stepsThe reaction conditions typically involve the use of palladium-catalyzed coupling reactions, hydrogenation, and cyclization processes . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug design and development, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide can be compared with other piperidine derivatives, such as:

    N-(piperidin-4-yl)benzamide: Known for its anticancer properties.

    1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Studied for its antimalarial activity.

    1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl]methanol: Another compound with potential antimalarial properties.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-10-13(9-16-21-10)14(18)15-8-11-4-6-17(7-5-11)22(19,20)12-2-3-12/h9,11-12H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLFOGXWJAGTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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